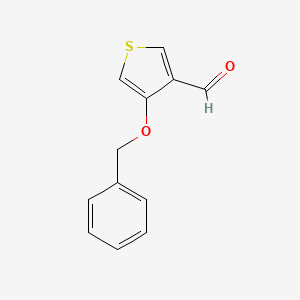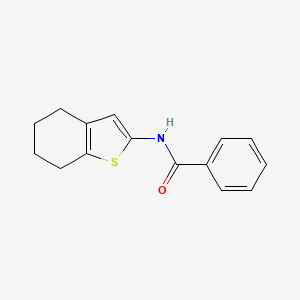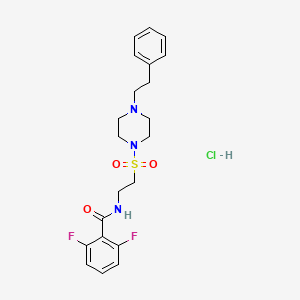
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body. MPHP-2201 has been the subject of scientific research due to its potential therapeutic applications and its effects on the human body.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Molecular and Crystal Structures of Piperidine Derivatives
The molecular and crystal structures of various piperidine derivatives, including those similar to the compound , have been determined by X-ray diffraction analysis. These studies contribute to understanding the conformation and molecular packing in crystals, influenced by intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).
Crystal Structures of Piperidin-4-ones
The crystal structures of specific piperidin-4-ones reveal differences in the angle of inclination of substituent groups, affecting the overall molecular conformation. These findings are crucial for predicting the physical properties and reactivity of these compounds (Raghuvarman et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Piperidine Derivatives
Research on the synthesis of piperidine derivatives, including methods like the Oxa-Pictet-Spengler reaction, is pivotal for producing novel compounds with potential biological activities (Knappmann et al., 2016).
Novel Synthesis Techniques
Studies on the synthesis of new analogs of piperidine compounds, exploring different substitution patterns and functional groups, help in expanding the chemical diversity and potential applications of these compounds (Weis et al., 2003).
Biological Activity and Applications
Investigation of Biological Activities
Research into the biological activities of piperidine derivatives, including their potential as σ receptor ligands, is crucial for understanding their pharmacological potential and guiding the development of new therapeutic agents (Knappmann et al., 2016).
Antimicrobial and Antiviral Properties
Studies on the isolation of novel compounds from plants, including piperidine derivatives, and their evaluation for antimicrobial and antiviral activities contribute significantly to the discovery of new natural products with potential therapeutic uses (Ni et al., 2017).
Pharmacological Profile of Piperidine Analogs
Research into the pharmacological profile of novel piperidine analogs, including their analgesic and anesthetic properties, is vital for the development of new medications with improved efficacy and safety profiles (Kudzma et al., 1989).
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-11-20(22-17)25-19-13-15-23(16-14-19)21(24)12-6-10-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIWDKUJEZPHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,4-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B2979636.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)


![Pyrrol-2(5H)-one, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-](/img/structure/B2979640.png)

![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)
![6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2979646.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2979650.png)


![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)